
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as epoxides, which are characterized by the presence of an oxirane ring. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- typically involves the reaction of an amine with an epoxide. One common method is the reaction of N-butylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted amines.
Applications De Recherche Scientifique
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diglycidyl aniline: Another epoxide compound with similar reactivity.
N,N’-methylenebis(2-ethyl-4,1-phenylene)bis[N-(oxiranylmethyl)-]: A related compound used in high-performance epoxy resins.
Uniqueness
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is unique due to its specific structure, which combines an amine and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications.
Propriétés
Numéro CAS |
4856-88-6 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N,N-bis(oxiran-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-11(5-9-7-12-9)6-10-8-13-10/h9-10H,2-8H2,1H3 |
Clé InChI |
LJDKIFXJERTLMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1CO1)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


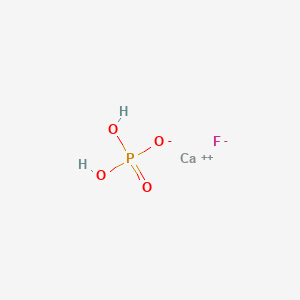

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
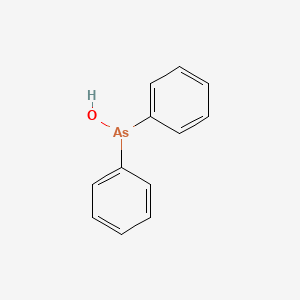


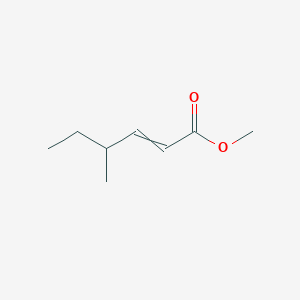
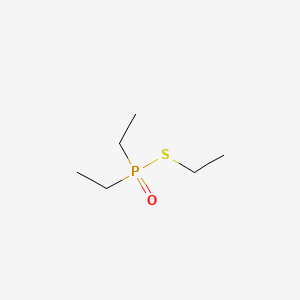
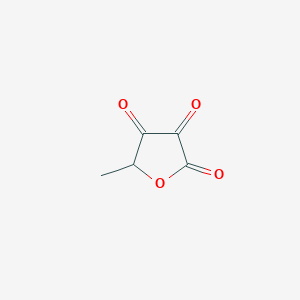
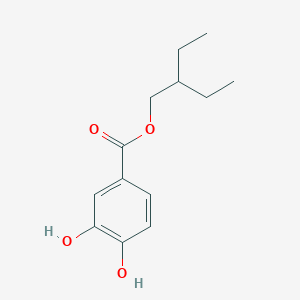

![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)

![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
